2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester
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Overview
Description
2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique functional groups, including an amino group, a carboxylic acid group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazine ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents like ammonia or amines.
Esterification: Formation of the methyl ester group through esterification reactions with methanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and amination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and oxo groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Thiazine-6-carboxylic acid derivatives: Compounds with similar thiazine ring structures but different functional groups.
Aminothiazines: Compounds with amino groups attached to the thiazine ring.
Thiazine esters: Compounds with ester functional groups attached to the thiazine ring.
Uniqueness
The uniqueness of 2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O3S |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
methyl 3-amino-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C7H11N3O3S/c1-9-7-10(8)5(11)3-4(14-7)6(12)13-2/h4H,3,8H2,1-2H3 |
InChI Key |
WABDQHYMTABORC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)CC(S1)C(=O)OC)N |
Origin of Product |
United States |
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